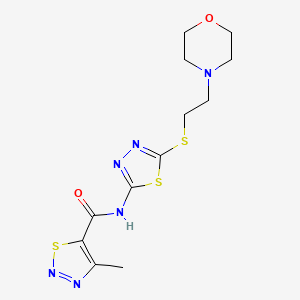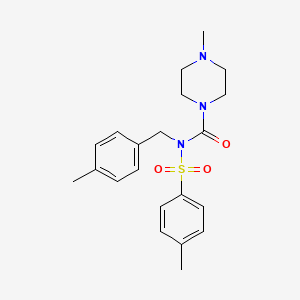
4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Anticonvulsant Activity
Research has shown that certain aminobenzamides, structurally related to the compound , possess significant anticonvulsant effects. These compounds have been evaluated in models of seizures induced by electroshock and pentylenetetrazole, showing promising results comparable to traditional anticonvulsants like phenobarbital and phenytoin (Clark et al., 1984).
Antiviral and Cytostatic Activity
Nucleoside and nucleotide derivatives of certain compounds have been tested for their antiviral and cytostatic activities in cell culture, indicating potential therapeutic applications against various viruses and cancers. These studies highlight the compounds' inhibitory effects on the growth of specific leukemia and carcinoma cells (Petrie et al., 1986).
Substance P Receptor Antagonism
Compounds with modifications on the piperazine structure have shown to be potent antagonists of the NK-1 (Substance P) receptor, which is implicated in various physiological processes and diseases, suggesting potential for therapeutic applications in conditions mediated by Substance P (Mills et al., 1993).
Structural Studies
Structural characterization of related compounds, such as 1,4-dimethylpiperazine derivatives, has been conducted through X-ray diffraction, NMR, and DFT studies, contributing to the understanding of their molecular configurations and interactions (Dega-Szafran et al., 2006).
Metabolism and Disposition in Drug Discovery
The use of 19F-NMR spectroscopy in drug discovery programs has been documented, providing insights into the metabolic fate and excretion balance of compounds, aiding in the selection of candidates for further development (Monteagudo et al., 2007).
Cytostatic Activity in Cancer Cells
Studies on the in vitro cytostatic activity of compounds derived from cultures of specific fungi against human cancer cells have revealed novel chemical scaffolds for anticancer cytostatic compounds, offering potential avenues for therapeutic intervention (Eamvijarn et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It includes information on how to handle and store the compound safely.
Future Directions
This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.
properties
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-4-8-19(9-5-17)16-24(21(25)23-14-12-22(3)13-15-23)28(26,27)20-10-6-18(2)7-11-20/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWCWCIVUJRFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

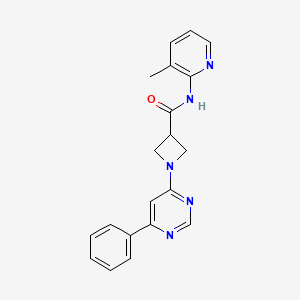
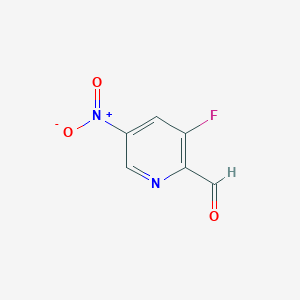
![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)

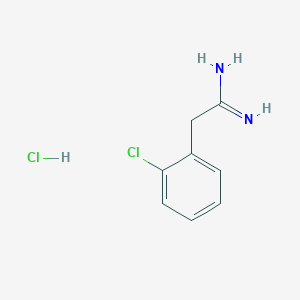
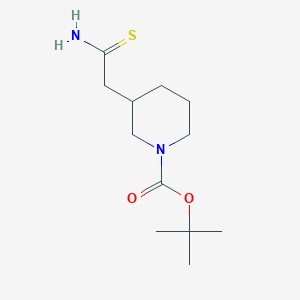
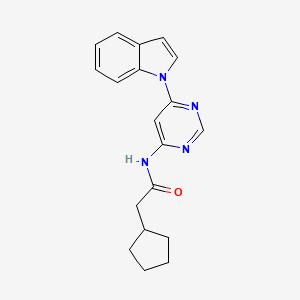
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)
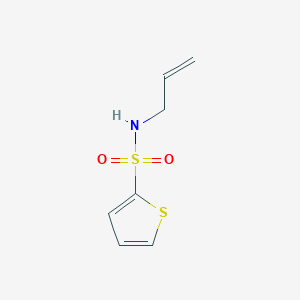
![Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2596296.png)
